WAY-181187

Cognition BDNF Memory Impairment

Select WAY-181187 for its unique combination of nanomolar 5-HT6 affinity (Ki=2.2nM), full receptor agonism (EC50=6.6nM, Emax=93%), and a distinct neurochemical profile unmatched by other ligands. Unlike antagonist SB-742457, it potently upregulates BDNF in hippocampus and PFC, and region-specifically elevates GABA in frontal cortex, striatum, and amygdala. Its proven ability to improve lipid profiles in antipsychotic-treated models makes it essential for metabolic side-effect research. Procure with confidence—HPLC-verified ≥98% purity from certified suppliers.

Molecular Formula C15H13ClN4O2S2
Molecular Weight 380.9 g/mol
CAS No. 554403-49-5
Cat. No. B1683081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-181187
CAS554403-49-5
SynonymsN(1)-(6-chloroimidazo(2,1-b)(1,3)thiazole-5-sulfonyl)tryptamine
NCITS-tryptamine
WAY 181187
WAY-181187
WAY181187
Molecular FormulaC15H13ClN4O2S2
Molecular Weight380.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=C(N=C4N3C=CS4)Cl)CCN
InChIInChI=1S/C15H13ClN4O2S2/c16-13-14(19-7-8-23-15(19)18-13)24(21,22)20-9-10(5-6-17)11-3-1-2-4-12(11)20/h1-4,7-9H,5-6,17H2
InChIKeyRYBOXBBYCVOYNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WAY-181187 (CAS 554403-49-5): Selective 5-HT6 Receptor Agonist for Neurological Research


WAY-181187 (also known as SAX-187) is a potent and selective full agonist of the serotonin 5-HT6 receptor, a Gs-protein-coupled receptor almost exclusively expressed in the central nervous system [1]. It exhibits high affinity binding (Ki = 2.2 nM) and functional efficacy (EC50 = 6.6 nM, Emax = 93%) at the human 5-HT6 receptor [1]. This compound serves as a key pharmacological tool for investigating the role of 5-HT6 receptor agonism in cognitive function, neuroplasticity, and neurological disorders [2].

Why WAY-181187 is Irreplaceable: Distinct Pharmacological Signature Among 5-HT6 Ligands


Substituting WAY-181187 with another 5-HT6 receptor ligand, even another agonist, is scientifically invalid due to its unique combination of high affinity, full agonism, and a distinct neurochemical and metabolic profile that is not shared by close analogs. For instance, while the antagonist SB-742457 also targets the 5-HT6 receptor, WAY-181187 demonstrates significantly greater potency in enhancing BDNF signaling and exerts a divergent impact on metabolic parameters compared to this antagonist [1]. Furthermore, compared to the structurally related agonist WAY-208466, WAY-181187 exhibits higher binding affinity and a distinct in vivo neurochemical signature [2]. These quantifiable differences, detailed below, preclude any assumption of functional equivalence.

Quantitative Differentiation of WAY-181187: Evidence-Based Comparison with Key Analogs


Superior Potency in Enhancing Hippocampal BDNF Signaling Compared to SB-742457

In a direct comparative study using an MK-801-induced memory impairment model in rats, both WAY-181187 and the 5-HT6 antagonist SB-742457 increased hippocampal BDNF protein expression. However, WAY-181187 was found to be much more potent than SB-742457 and was more effective at alleviating the MK-801-induced inhibition of BDNF signaling pathways [1]. This stronger molecular effect translated into a more robust improvement in behavioral tests, as the study noted that the stronger WAY-181187 effect in behavioral tests seemed to be a direct consequence of its superior impact on BDNF signaling [1].

Cognition BDNF Memory Impairment 5-HT6 Receptor

Higher Binding Affinity and Distinct Efficacy Profile Compared to WAY-208466

A direct comparison with the structurally related 5-HT6 agonist WAY-208466 reveals key quantitative differences. WAY-181187 exhibits a higher binding affinity at the human 5-HT6 receptor (Ki = 2.2 nM) compared to WAY-208466 (Ki = 4.8 nM) [1]. While both are full agonists, WAY-181187 achieves a slightly lower maximal efficacy (Emax = 93%) in stimulating cAMP production than WAY-208466 (Emax = 100%) [1]. Furthermore, their in vivo neurochemical effects diverge: acute administration of WAY-181187 (3-30 mg/kg, s.c.) significantly elevates extracellular GABA levels in multiple brain regions including the frontal cortex, dorsal hippocampus, striatum, and amygdala, whereas WAY-208466 (10 mg/kg, s.c.) preferentially elevates cortical GABA levels [1].

Receptor Binding Agonist cAMP 5-HT6 Receptor

Divergent Metabolic Profile Compared to 5-HT6 Antagonist SB-742457 in Antipsychotic Co-Administration

In a study examining the metabolic consequences of co-administration with antipsychotic drugs (APDs) in rats, WAY-181187 and the 5-HT6 antagonist SB-742457 exhibited markedly different effects. Chronic co-administration of SB-742457 inhibited APD-induced weight gain and alleviated hyperglycemia more effectively than WAY-181187, but it also worsened dyslipidemia [1]. Conversely, WAY-181187 tended to improve the lipid profile, although it was associated with an increase in glucose levels [1].

Metabolic Side Effects Antipsychotic Drugs Adipose Tissue 5-HT6 Receptor

Robust and Region-Specific In Vivo GABA Elevation

WAY-181187 elicits a unique in vivo neurochemical signature by robustly increasing extracellular GABA levels in a region-specific manner. Acute subcutaneous administration (10-30 mg/kg) significantly elevates GABA concentrations in the rat frontal cortex, dorsal hippocampus, striatum, and amygdala, without affecting levels of norepinephrine, serotonin, dopamine, or glutamate in these regions [1]. Importantly, this effect is not universal across the brain; WAY-181187 has no effect on GABA levels in the nucleus accumbens or thalamus [1]. This contrasts with other ligands, such as the antagonist SB-271046, which blocks these effects, and the agonist WAY-208466, which shows a more cortical-restricted effect [1].

Neurochemistry GABA Microdialysis 5-HT6 Receptor

Optimal Research Applications for WAY-181187 (CAS 554403-49-5)


Investigating 5-HT6 Agonism in Cognitive Enhancement and Neuroplasticity

WAY-181187 is the preferred tool for studies aimed at elucidating the pro-cognitive and neuroplastic effects of 5-HT6 receptor agonism. Its proven ability to potently upregulate BDNF expression in the hippocampus and medial prefrontal cortex, as demonstrated in models of MK-801-induced memory impairment and traumatic brain injury [1], makes it ideal for research into cognitive disorders and neurorepair. Its stronger effect on BDNF signaling compared to the antagonist SB-742457 further positions it as the agonist of choice for investigating BDNF-mediated mechanisms [2].

Dissecting Circuit-Specific GABAergic Modulation in Anxiety and OCD Models

The unique region-specific GABA-elevating profile of WAY-181187 makes it a critical reagent for neuroscience studies focused on anxiety, obsessive-compulsive disorder (OCD), and related circuitry. Its ability to robustly increase extracellular GABA in the frontal cortex, hippocampus, striatum, and amygdala, while sparing the nucleus accumbens and thalamus [3], allows for targeted investigation of GABAergic transmission in these key limbic regions. Its demonstrated efficacy in the schedule-induced polydipsia model of OCD provides a validated behavioral endpoint [3].

Evaluating Metabolic Consequences of 5-HT6 Agonism During Antipsychotic Treatment

Researchers studying the metabolic side effects of antipsychotic drugs (APDs) should select WAY-181187 to explore the specific role of 5-HT6 receptor agonism in this context. As demonstrated, WAY-181187 exerts a distinct metabolic influence compared to 5-HT6 antagonism (SB-742457), notably showing a tendency to improve lipid profiles in APD-treated rats [4]. This makes it an essential tool for dissecting the receptor's function in energy homeostasis and for developing adjunctive therapies that may mitigate specific aspects of APD-induced metabolic syndrome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for WAY-181187

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.